2-(3,4-Dibutoxyphenyl)-2-(2,2,2-trichloroethyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dibutoxyphenyl)-2-(2,2,2-trichloroethyl)oxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring containing an oxygen atom, which makes them highly reactive
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dibutoxyphenyl)-2-(2,2,2-trichloroethyl)oxirane typically involves the reaction of 3,4-dibutoxyphenyl derivatives with 2,2,2-trichloroethyl precursors under specific conditions. Common methods include:
Epoxidation Reactions: Using peracids like m-chloroperbenzoic acid (m-CPBA) to convert alkenes to epoxides.
Halohydrin Formation: Reacting alkenes with halogens and then treating with a base to form the epoxide.
Industrial Production Methods
Industrial production may involve large-scale epoxidation processes using continuous flow reactors to ensure high yield and purity. Catalysts such as titanium silicalite-1 (TS-1) may be used to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form diols or other oxidized products.
Reduction: Reduction reactions may lead to the opening of the epoxide ring, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to various substituted products.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Hydroxide ions, amines, thiols.
Major Products
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Epoxides: Formed through nucleophilic substitution.
Scientific Research Applications
Organic Synthesis: As an intermediate in the synthesis of complex molecules.
Pharmaceuticals: Potential use in drug development due to its reactive epoxide group.
Materials Science: Used in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dibutoxyphenyl)-2-(2,2,2-trichloroethyl)oxirane involves the reactivity of the epoxide ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications.
Comparison with Similar Compounds
Similar Compounds
Styrene Oxide: Another epoxide with a phenyl group.
Epichlorohydrin: An epoxide with a chloromethyl group.
Cyclohexene Oxide: An epoxide with a cyclohexyl group.
Uniqueness
2-(3,4-Dibutoxyphenyl)-2-(2,2,2-trichloroethyl)oxirane is unique due to the presence of both dibutoxyphenyl and trichloroethyl groups, which may impart specific reactivity and properties not found in other epoxides.
Properties
CAS No. |
58993-50-3 |
---|---|
Molecular Formula |
C18H25Cl3O3 |
Molecular Weight |
395.7 g/mol |
IUPAC Name |
2-(3,4-dibutoxyphenyl)-2-(2,2,2-trichloroethyl)oxirane |
InChI |
InChI=1S/C18H25Cl3O3/c1-3-5-9-22-15-8-7-14(11-16(15)23-10-6-4-2)17(13-24-17)12-18(19,20)21/h7-8,11H,3-6,9-10,12-13H2,1-2H3 |
InChI Key |
XTEQVPZGURKJRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2(CO2)CC(Cl)(Cl)Cl)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.